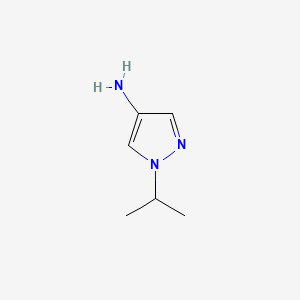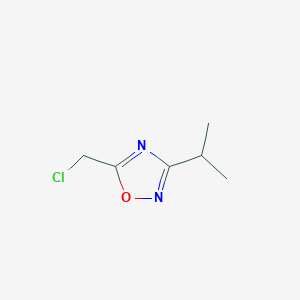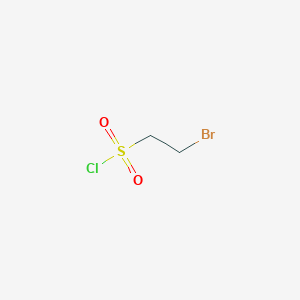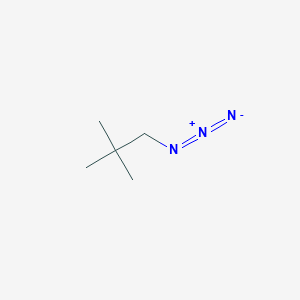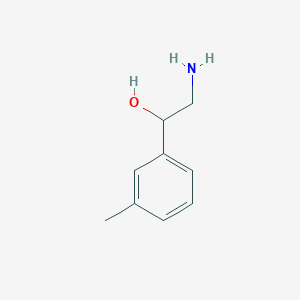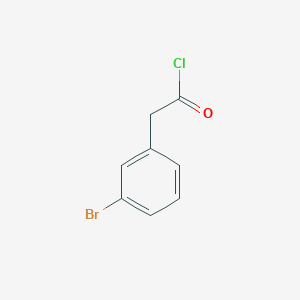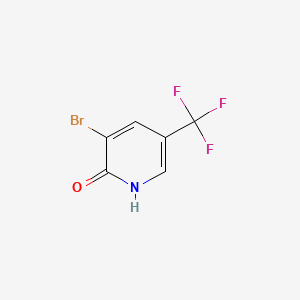
2-Bromo-3-fluoro-5-methylpyridine
Descripción general
Descripción
2-Bromo-3-fluoro-5-methylpyridine is a chemical compound with the CAS Number: 34552-16-4. It has a molecular weight of 190.01 . The IUPAC name for this compound is 2-bromo-3-fluoro-5-methylpyridine .
Molecular Structure Analysis
The molecular formula of 2-Bromo-3-fluoro-5-methylpyridine is C6H5BrFN . The InChI code is 1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 . The Canonical SMILES is CC1=CC(=CN=C1Br)F .Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-5-methylpyridine is a solid at room temperature . It has a molecular weight of 190.01 g/mol . The compound has a topological polar surface area of 12.9 Ų .Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-5-methylpyridine
is a chemical compound with the CAS Number: 34552-16-4 . It’s a solid substance stored at room temperature and has a molecular weight of 190.01 .
One of the potential applications of fluorinated pyridines, which includes 2-Bromo-3-fluoro-5-methylpyridine, is in the field of agricultural chemistry . Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and many compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Another potential application is in the field of medical treatment . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The development of fluorinated chemicals has been steadily increased due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
Pharmaceutical Chemistry: Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
2-Bromo-3-fluoro-5-methylpyridine has been used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are important in the field of pharmaceutical chemistry, particularly in the development of treatments for diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
The synthesis process of these inhibitors has been optimized, starting from 2-fluoro-4-methylpyridine, and it avoids the use of palladium as a catalyst . This optimized synthesis has resulted in a significant increase in yield, from 3.6% to 29.4% . The synthesized inhibitors have shown promising biological data, with the (S)-enantiomer being two times more potent .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPYXPSXKTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543215 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-5-methylpyridine | |
CAS RN |
34552-16-4 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)
